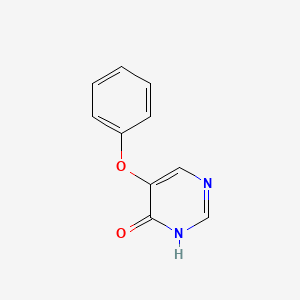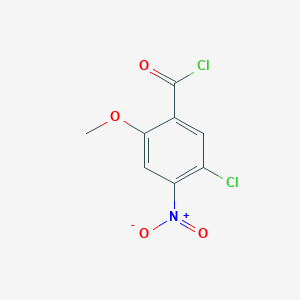
3-Bromo-2-chloro-6-methylpyridine 1-oxide
Übersicht
Beschreibung
3-Bromo-2-chloro-6-methylpyridine N-oxide is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-methylpyridine 1-oxide typically involves the bromination and chlorination of 6-methylpyridine followed by oxidation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For instance, bromine and chlorine are used as halogenating agents, while oxidizing agents such as hydrogen peroxide or peracids are employed for the oxidation step.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reagents and the maintenance of optimal temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-6-methylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to its parent pyridine compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organometallic reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-6-methylpyridine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-6-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its halogen atoms play a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Bromo-2-chloro-6-methylpyridine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical properties compared to its analogs. This functional group enhances its reactivity and makes it a valuable compound in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C6H5BrClNO |
|---|---|
Molekulargewicht |
222.47 g/mol |
IUPAC-Name |
3-bromo-2-chloro-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5BrClNO/c1-4-2-3-5(7)6(8)9(4)10/h2-3H,1H3 |
InChI-Schlüssel |
ZKOUSHLDGJJNJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=C(C=C1)Br)Cl)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B8586969.png)







